molecular formula C19H26I3N3O9 B1672079 Iohexol CAS No. 66108-95-0

Iohexol

Cat. No. B1672079
CAS RN: 66108-95-0
M. Wt: 821.1 g/mol
InChI Key: NTHXOOBQLCIOLC-UHFFFAOYSA-N
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Description

Iohexol is a contrast agent used for X-ray imaging . It is sold under the trade name Omnipaque among others . It is used in myelography, arthrography, nephroangiography, arteriography, and other radiographic procedures . Its low systemic toxicity is the combined result of low chemotoxicity and low osmolality .


Synthesis Analysis

A high-performance liquid-chromatographic (HPLC) method using photodiode array detection and isocratic conditions was developed for the analysis of plasma iohexol concentrations . Plasma proteins were precipitated with 1:1 volume of plasma and acetonitrile–ethanol–water .


Molecular Structure Analysis

The molecular formula of Iohexol is C19H26I3N3O9 . It is a benzenedicarboxamide compound having N-(2,3-dihydroxypropyl)carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions and an N-(2,3-dihydroxypropyl)acetamido group at the 5-position .


Chemical Reactions Analysis

Iohexol is a widely used marker for measuring glomerular filtration rate (GFR) which is a major indicator of kidney function . The clearance estimates of Iohexol from plasma were >95% and the plasma Iohexol calibration curves were linear .


Physical And Chemical Properties Analysis

Iohexol is a benzenedicarboxamide compound . It is highly water soluble . The molecular weight of Iohexol is 821.1 g/mol .

Future Directions

Future development of model-based iohexol approaches should include younger patients and different ethnicities, expanding this model-based approach to patients in all clinical settings . The potential for developing new approaches to determine kidney function, including through iohexol clearance, has recently gained increasing attention in the field of oncology .

properties

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXOOBQLCIOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023157
Record name Iohexol
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Molecular Weight

821.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of iohexol in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, iohexol makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs.
Record name Iohexol
Source DrugBank
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Product Name

Iohexol

CAS RN

66108-95-0
Record name Iohexol
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Record name Iohexol [USAN:USP:INN:BAN:JAN]
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Record name Iohexol
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Record name Iohexol
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Record name Iohexol
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Record name IOHEXOL
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Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174-180 °C, 174 - 180 °C
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5-Acetamido-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (37.4 g; 50 mmole) was dissolved in propylene glycol (110 ml) by adding 5.3 M sodium methoxide (14.2 ml; 75 mmole) and heating in an oil bath at 50° C. When all or nearly all of the starting material was dissolved, the excess of methanol was evaporated in vacuo. After cooling to room temperature 3-chloropropane-1,2-diol (6.3 ml; 75 mmole) was added. When the reaction mixture was applied to TLC in system (B) after stirring for two days, two new spots with Rf values 0.26 and 0.33 in a ratio of about 1:9 and less than 0.5% of the starting material with Rf 0.42 were observed. The new spots were assumed to represent endo/exo isomers. The reaction mixture was evaporated in vacuo and the residue dissolved in methanol (125 ml). A small amount of undissolved material was filtered off and water (30 ml) added. This solution was treated with a mixture of Amberlite cation exchange resin IR 120H (27.5 g) and Dowex anion exchange resin 1×4 (50 g) for two hours. After filtration, the pH of the solution was adjusted to 4.9, and then evaporated in vacuo. The oily residue was triturated in butanol (125 ml). The product crystallized out following this treatment. After storing at -20° C., the product was filtered off. Then the product was dissolved in water, and the solution evaporated in vacuo. Yield 38 g.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

5.0 gram 5-acetamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzene-dicarboxamide (Compound 1), 0.36 gram of 25% sodium methoxide in methanol, and 1.5 gram glycidol are combined in 2-methoxyethanol and heated to 90° C. for four hours. Solvent is removed under vacuum followed by dissolution of the residue in water. The solution is treated with 1 gram each of Amberlyst A-15 and Amberlite IRA-67 ion-exchange resins to remove sodium methoxide. Water is removed under vacuum to afford an oil. Crystallization from methanol/isopropanol (10:75) afforded 3.5 gram (64.6%) iohexol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
64.6%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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